molecular formula C13H18FNO2 B13516309 3-(4-Amino-3-fluoro-phenyl)-propionic acid tert-butyl ester

3-(4-Amino-3-fluoro-phenyl)-propionic acid tert-butyl ester

Cat. No.: B13516309
M. Wt: 239.29 g/mol
InChI Key: PPJYYYPTDRFUKJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-amino-3-fluorophenyl)propanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl ester group and a fluorinated aromatic amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-amino-3-fluorophenyl)propanoate typically involves the esterification of 3-(4-amino-3-fluorophenyl)propanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(4-amino-3-fluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry: tert-Butyl 3-(4-amino-3-fluorophenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of fluorinated aromatic amines on biological systems. It is also employed in the development of fluorescent probes for imaging applications.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its fluorinated aromatic ring can enhance the binding affinity and selectivity of drug candidates.

Industry: In the industrial sector, tert-butyl 3-(4-amino-3-fluorophenyl)propanoate is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-amino-3-fluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • tert-Butyl 3-(3-amino-4-fluorophenyl)propanoate
  • tert-Butyl 3-(4-chlorophenyl)propanoate
  • tert-Butyl 3-(4-methoxyphenyl)propanoate

Comparison: tert-Butyl 3-(4-amino-3-fluorophenyl)propanoate is unique due to the presence of both an amino group and a fluorine atom on the aromatic ring. This combination imparts distinct chemical and biological properties, such as increased reactivity and enhanced binding affinity to biological targets. In contrast, similar compounds with different substituents may exhibit varying degrees of reactivity and biological activity.

Properties

Molecular Formula

C13H18FNO2

Molecular Weight

239.29 g/mol

IUPAC Name

tert-butyl 3-(4-amino-3-fluorophenyl)propanoate

InChI

InChI=1S/C13H18FNO2/c1-13(2,3)17-12(16)7-5-9-4-6-11(15)10(14)8-9/h4,6,8H,5,7,15H2,1-3H3

InChI Key

PPJYYYPTDRFUKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CC(=C(C=C1)N)F

Origin of Product

United States

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